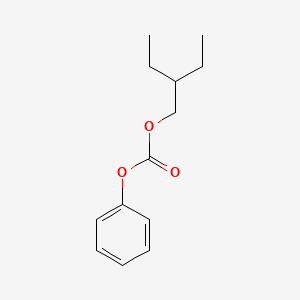

Carbonic acid, 2-ethylbutyl phenyl ester

Description

Carbonic acid, 2-ethylbutyl phenyl ester is an organic compound belonging to the class of carbonic acid esters, characterized by a phenyl group and a branched 2-ethylbutyl group attached to the carbonate backbone. This compound likely shares characteristics with other carbonic acid aryl alkyl esters, such as volatility, solubility, and applications in industrial or biological contexts.

Properties

CAS No. |

820969-44-6 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-ethylbutyl phenyl carbonate |

InChI |

InChI=1S/C13H18O3/c1-3-11(4-2)10-15-13(14)16-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |

InChI Key |

IKHDHZYEMCJGIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esters, including carbonic acid, 2-ethylbutyl phenyl ester, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. One common method is the Fischer esterification , where the carboxylic acid and alcohol are heated together with a few drops of concentrated sulfuric acid . Another method involves the use of acid chlorides or acid anhydrides reacting with alcohols .

Industrial Production Methods: On an industrial scale, the production of esters often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Carbonic acid, 2-ethylbutyl phenyl ester, can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles. This reactivity is typical of esters, which are susceptible to nucleophilic attack at the carbonyl carbon.

Hydrolysis

Esters, including carbonic acid esters, can undergo hydrolysis to form carboxylic acids and alcohols. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate the nucleophilic attack by water on the ester carbonyl .

Transesterification

Transesterification is another common reaction for esters, where one ester is converted into another by exchanging the alcohol component. This reaction is often catalyzed by acids or bases and is used in various industrial processes.

Comparative Analysis with Other Carbonic Acid Esters

| Compound Name | Structure | Unique Features |

|---|---|---|

| Carbonic Acid, Bis(2-Ethylbutyl) Ester | Two 2-ethylbutyl groups attached to carbonic acid | Higher molecular weight; used similarly as a plasticizer |

| Phenyl Carbonate | A single phenolic group attached to a carbonate | Often used in coatings and adhesives |

| Ethylene Carbonate | A cyclic carbonate structure | Used as a solvent and electrolyte in lithium batteries |

| This compound | Combination of 2-ethylbutyl and phenyl groups | Unique solubility and reactivity properties |

Scientific Research Applications

Applications Overview

-

Pharmaceuticals

- Carbonic acid esters are used as intermediates in the synthesis of various pharmaceuticals. Their ability to modify the solubility and stability of active pharmaceutical ingredients (APIs) makes them valuable in drug formulation.

- Case Study : Research indicates that carbonic acid esters can enhance the bioavailability of poorly soluble drugs by forming stable emulsions or micelles which improve absorption in biological systems.

-

Polymer Chemistry

- The compound is utilized in the production of polycarbonate materials, which are known for their high impact resistance and optical clarity. These materials are widely used in the manufacturing of eyewear lenses, safety equipment, and electronic components.

- Data Table : Comparison of properties between polycarbonate and other polymers.

| Property | Polycarbonate | Polyethylene | Polystyrene |

|---|---|---|---|

| Impact Resistance | High | Moderate | Low |

| Transparency | Excellent | Fair | Good |

| Thermal Stability | High | Moderate | Low |

-

Environmental Applications

- Carbonic acid esters have been studied for their potential use in carbon capture technologies. They can be employed to absorb carbon dioxide from industrial emissions, contributing to efforts aimed at reducing greenhouse gases.

- Case Study : A study demonstrated that carbonic acid esters could effectively sequester CO2 under specific conditions, showing promise for future environmental applications.

-

Cosmetics and Personal Care

- Due to their emulsifying properties, carbonic acid esters are also found in cosmetic formulations. They help stabilize emulsions, improving the texture and feel of products such as creams and lotions.

- Data Table : Common cosmetic formulations containing carbonic acid esters.

| Product Type | Function |

|---|---|

| Moisturizers | Emollient |

| Sunscreens | UV Protection |

| Hair Conditioners | Conditioning Agent |

Mechanism of Action

The mechanism of action of carbonic acid, 2-ethylbutyl phenyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions . In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

Carbonic acid esters vary based on substituent groups. Key analogs include:

- Carbonic acid, octyl phenyl ester (C₁₅H₂₂O₃): Features a linear octyl chain, detected in sorghum fermentation studies with a retention time of 4.23 min and concentrations up to 3.5 million area counts .

- Carbonic acid, tert-butyl phenyl ester (C₁₁H₁₄O₃): Contains a bulky tert-butyl group, synthesized for applications requiring steric hindrance .

- Diphenyl carbonate (C₁₃H₁₀O₃): A fully aromatic ester used in polymer synthesis, contrasting with aliphatic analogs in stability and reactivity .

Physicochemical Properties

Table 1: Comparative Data for Carbonic Acid Esters

*Inferred from structural analogs.

Key Findings:

- Chain Length and Branching: The 2-ethylbutyl group’s branching may reduce melting points compared to linear chains (e.g., octyl or decyl) and enhance solubility in nonpolar solvents.

- Volatility : Shorter or branched esters (e.g., tert-butyl) exhibit lower boiling points than long-chain analogs (e.g., octadecyl phenyl ester) .

Biological Activity

Carbonic acid, 2-ethylbutyl phenyl ester, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and safety profiles.

Chemical Structure and Properties

The compound is classified as an ester derived from carbonic acid and 2-ethylbutanol, with a phenyl group contributing to its chemical properties. Its molecular formula is . The presence of the phenyl group may enhance its interaction with biological targets, influencing its activity.

Antimicrobial Activity

Research indicates that esters similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of natural phenols have shown enhanced activity against bacterial biofilms. The functionalization of these compounds often results in increased permeability and destabilization of bacterial membranes, thereby reducing biofilm formation .

Table 1: Comparison of Antimicrobial Activities

| Compound | Activity Against E. coli | Mechanism of Action |

|---|---|---|

| Carbonic acid esters | Moderate | Membrane destabilization |

| Carvacrol derivatives | High | Membrane permeabilization |

Anti-Cancer Potential

The anti-cancer activity of carbonic acid esters has been explored in various studies. For example, similar compounds have demonstrated cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms involving apoptosis induction and cell cycle arrest . The ability to inhibit specific enzymes related to cancer progression has also been noted.

Case Study: Apoptosis Induction

A study examining the effects of a related compound showed that treatment with the ester led to significant increases in apoptotic cells and alterations in apoptosis-associated proteins in MCF-7 cells . This suggests that carbonic acid esters may induce programmed cell death via intrinsic pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar esters have been shown to inhibit key enzymes involved in metabolic pathways. For instance, inhibition of cholesteryl ester transfer protein (CETP) has been linked to improved lipid profiles and reduced cardiovascular risks .

- Membrane Interaction : The amphiphilic nature of the ester allows it to interact with lipid membranes, potentially leading to increased membrane fluidity and altered permeability .

Safety and Toxicology

Toxicological assessments indicate that carbonic acid esters generally exhibit low toxicity profiles. Studies have shown no significant carcinogenicity or mutagenicity associated with these compounds at typical exposure levels . Furthermore, they are not considered irritating or sensitizing when used in cosmetic formulations.

Table 2: Toxicological Profile

| Endpoint | Findings |

|---|---|

| Carcinogenicity | No evidence found |

| Mutagenicity | Not mutagenic in standard assays |

| Reproductive toxicity | No adverse effects noted |

Q & A

Q. Key methodological considerations :

- Solvent selection : Anhydrous solvents (e.g., THF, DCM) prevent hydrolysis of intermediates .

- Temperature control : Reactions often require mild heating (40–60°C) to avoid decomposition .

- Purification : Column chromatography or recrystallization is essential due to byproduct formation .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy :

- GC-MS : Resolves purity issues by detecting volatile impurities; fragmentation patterns validate molecular ion peaks (e.g., m/z corresponding to M⁺) .

- FT-IR : Confirms ester C=O stretching (~1740 cm⁻¹) and aryl C-H bending (~690 cm⁻¹) .

Advanced Question: How can computational modeling enhance the understanding of this compound’s reactivity and stability in catalytic applications?

Answer:

- DFT calculations : Predict reaction pathways (e.g., hydrolysis susceptibility) by analyzing electron density maps and frontier molecular orbitals (HOMO/LUMO) .

- Molecular dynamics simulations : Model solvation effects in different solvents (e.g., polar vs. nonpolar) to optimize reaction conditions .

- Validation : Cross-reference computational data with experimental results (e.g., NIST thermochemical databases) to refine models .

Advanced Question: How should researchers resolve contradictions in reported catalytic activity data for this compound in esterification reactions?

Answer:

- Factorial design experiments : Systematically vary parameters (e.g., catalyst loading, temperature) to identify confounding variables .

- Statistical analysis : Apply ANOVA to assess significance of observed discrepancies .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways and identify side reactions .

Advanced Question: What methodologies are recommended for assessing the compound’s toxicity and environmental persistence?

Answer:

- In vitro assays : Use cell lines (e.g., HepG2) to evaluate cytotoxicity via MTT assays, referencing EPA guidelines for dose-response curves .

- Ecotoxicity studies : Conduct OECD 301 biodegradability tests in aqueous systems to measure half-life under UV exposure .

- QSAR modeling : Predict bioaccumulation potential using logP values and molecular descriptors .

Advanced Question: How can this ester be leveraged as a chiral building block in asymmetric synthesis, and what challenges arise in stereochemical control?

Answer:

- Chiral resolution : Employ enzymatic catalysis (e.g., lipases) for kinetic resolution of enantiomers .

- Stereochemical analysis : Use chiral HPLC columns (e.g., Chiralpak IA) with polarimetric detection to confirm enantiomeric excess .

- Challenge mitigation : Optimize reaction conditions (e.g., low temperature) to suppress racemization during nucleophilic substitutions .

Advanced Question: What theoretical frameworks guide the study of this compound’s interactions in polymer matrices for materials science applications?

Answer:

- Flory-Huggins theory : Predict polymer compatibility by calculating solubility parameters (δ) for the ester and matrix .

- DSC/TGA analysis : Measure glass transition (Tg) and thermal degradation temperatures to assess stability .

- Coarse-grained modeling : Simulate bulk behavior in composite materials using Martini force fields .

Advanced Question: What experimental designs are optimal for studying its role in CO₂ capture or enzymatic carbonation processes?

Answer:

- Batch reactor studies : Monitor CO₂ absorption rates using gas chromatography with TCD detection .

- Enzyme kinetics : Fit Michaelis-Menten curves to quantify carbonic anhydrase activity in the presence of the ester .

- In situ FT-IR : Track carbonate formation in real-time under varying pressure/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.